N-trityl-4-morpholinecarbothioamide
Description
N-Trityl-4-morpholinecarbothioamide is a sulfur-containing morpholine derivative characterized by a trityl (triphenylmethyl) group attached to the nitrogen atom of the carbothioamide moiety.
Properties
Molecular Formula |
C24H24N2OS |
|---|---|
Molecular Weight |
388.5g/mol |
IUPAC Name |
N-tritylmorpholine-4-carbothioamide |
InChI |
InChI=1S/C24H24N2OS/c28-23(26-16-18-27-19-17-26)25-24(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15H,16-19H2,(H,25,28) |
InChI Key |
ULXCLYWPQACIRM-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=S)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1COCCN1C(=S)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- The trityl group significantly increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce solubility in aqueous media .
- Steric bulk from the trityl group could hinder interactions with biological targets compared to the smaller phenyl analog.
Stability and Reactivity
- The trityl group’s electron-rich aromatic rings may stabilize the compound against oxidative degradation, whereas the phenyl analog’s simpler structure could render it more reactive in nucleophilic environments.
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